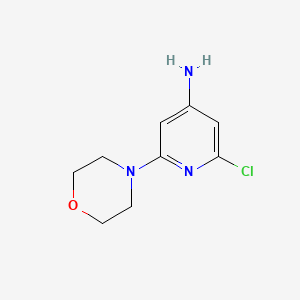

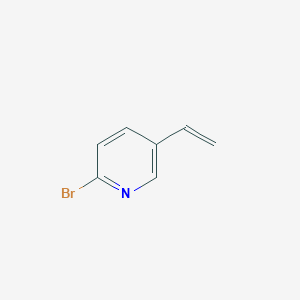

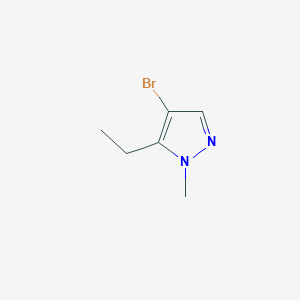

![molecular formula C8H7N3O B1529813 2-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-甲醛 CAS No. 1079993-45-5](/img/structure/B1529813.png)

2-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-甲醛

描述

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 150.1380 .科学研究应用

化学合成和反应

三唑吡啶,包括类似于2-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-甲醛的衍生物,已被广泛研究其独特的化学性质和反应性。一项研究描述了1,2,3-三唑并[1,5-a]吡啶的锂化反应,生成锂衍生物,进一步与醛和酮等亲电试剂反应,形成各种三唑吡啶-7-基衍生物。这些反应展示了该化合物在有机合成中的实用性,特别是在复杂杂环结构的形成中(Jones & Sliskovic, 1982)。

简便合成方法

另一个重要应用是开发高效合成三唑吡啶衍生物的方法。已开发了一种温和、高效且操作简单的一锅法合成方法,从易得的前体中合成取代三唑吡啶,突显了该化合物在促进获得生物学和合成重要衍生物方面的作用(Vadagaonkar et al., 2014)。

生物相关性

虽然重点是非生物应用,但值得注意的是,三唑吡啶衍生物已被探索其潜在的生物活性。例如,一项研究报告了新型1,2,4-三唑并[1,5-a]吡啶的合成及其抗氧化活性评价,结果表明一些衍生物可能对氧化应激和模式生物寿命延长产生有益影响(Mekheimer et al., 2012)。

作用机制

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to act as inhibitors for their targets . This suggests that 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting their function and leading to changes in cellular processes.

Biochemical Pathways

For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and apoptosis .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may have significant effects on cellular processes such as immune response, cell growth, and apoptosis .

安全和危害

属性

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-9-8-4-2-3-7(5-12)11(8)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKJBWANAGDPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

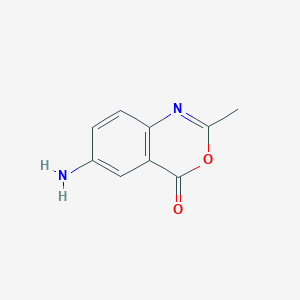

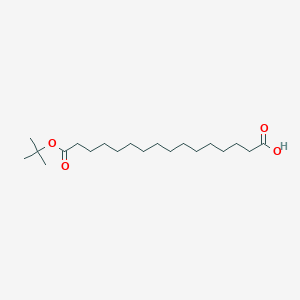

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)

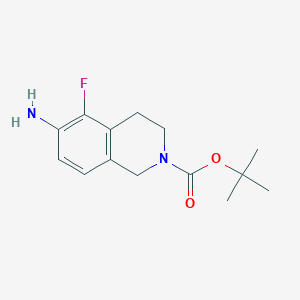

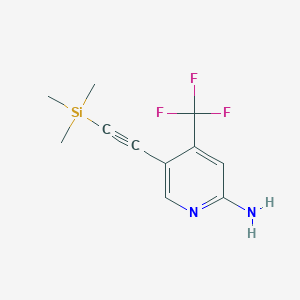

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)